![molecular formula C10H21ClN2O2 B1381162 tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride CAS No. 1523606-21-4](/img/structure/B1381162.png)
tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride
Description
Structural Significance of Azetidine Heterocycles in Pharmaceutical Development
The structural significance of azetidine heterocycles in pharmaceutical development stems from their unique position as privileged scaffolds that offer an optimal balance between molecular rigidity and chemical reactivity. Azetidines are increasingly recognized as valuable bioisosteric replacements for other nitrogen-containing heterocycles, particularly in applications where traditional ring systems such as piperazines may present limitations in terms of pharmacokinetic properties or off-target activities. The four-membered ring constraint imposed by the azetidine framework provides distinct conformational restrictions that can lead to enhanced selectivity and potency in biological target interactions.
Compounds incorporating the azetidine moiety have demonstrated diverse and important pharmacological activities spanning multiple therapeutic areas. These activities include anticancer properties, antibacterial efficacy, antimicrobial action, antischizophrenic effects, antimalarial activity, antiobesity potential, anti-inflammatory responses, antidiabetic effects, antiviral properties, antioxidant capabilities, analgesic activity, and dopamine receptor antagonism. Additionally, azetidine-containing compounds have shown utility in treating central nervous system disorders, highlighting their versatility as pharmacological tools.
The molecular rigidity imparted by the azetidine ring system represents a critical design feature that distinguishes these scaffolds from more flexible alternatives. This rigidity can facilitate precise spatial orientation of pharmacophoric elements, potentially leading to improved binding affinity and selectivity for target proteins. Furthermore, the strain inherent in the four-membered ring can be strategically exploited in prodrug design strategies, where controlled ring-opening reactions can serve as activation mechanisms for therapeutic compounds.
The privileged nature of azetidine scaffolds is further demonstrated by their frequent appearance in successful pharmaceutical development programs. The structural constraints imposed by the four-membered ring often result in improved metabolic stability profiles compared to more flexible analogs, as the reduced conformational freedom can limit access to metabolically labile conformations. This characteristic has made azetidines particularly attractive for central nervous system applications, where blood-brain barrier penetration and metabolic stability are critical considerations.
Recent computational analyses of azetidine-based drug candidates have revealed favorable physicochemical properties that align well with established guidelines for successful pharmaceutical development. These properties include appropriate molecular weights, topological polar surface areas, hydrogen bond donor and acceptor counts, and calculated partition coefficients that fall within desired ranges for oral bioavailability and central nervous system penetration.
Historical Evolution of tert-Butyl Carbamate-Protected Azetidine Scaffolds
The historical evolution of tert-butyl carbamate-protected azetidine scaffolds represents a significant advancement in nitrogen protection chemistry that has enabled more sophisticated synthetic manipulations of these strained heterocycles. The tert-butyl carbamate (commonly referred to as Boc) protecting group has emerged as a particularly valuable strategy for azetidine functionalization due to its combination of stability under basic conditions and facile removal under acidic treatment protocols. This protecting group strategy has proven especially important for azetidines, where the inherent ring strain can complicate traditional synthetic transformations.
The development of tert-butyl carbamate protection for azetidines has been driven by the need to balance reactivity control with synthetic accessibility. Early attempts to functionalize unprotected azetidines often encountered complications arising from the nucleophilic nature of the nitrogen atom and the propensity for ring-opening reactions under certain conditions. The introduction of the tert-butyl carbamate protecting group effectively masked the nitrogen nucleophilicity while maintaining the structural integrity of the four-membered ring system.
A particularly significant advancement in this area has been the development of the tert-butoxythiocarbonyl (Botc) protecting group as an alternative to traditional tert-butyl carbamate protection. This thiocarbonyl analog of the standard Boc group has demonstrated unique advantages in enabling alpha-lithiation and electrophile incorporation reactions on azetidine systems. The Botc protecting group facilitates reactions that were previously challenging or impossible with conventional Boc protection, thereby expanding the synthetic utility of protected azetidine intermediates.
The historical progression of azetidine protection strategies has been closely linked to advances in understanding the electronic and steric factors that govern four-membered ring reactivity. Early protection methods often relied on simple acyl or alkyl groups, which frequently provided inadequate stability or selectivity for complex synthetic sequences. The evolution toward carbamate-based protecting groups represented a significant improvement in both stability and ease of removal, characteristics that have proven essential for multi-step synthetic routes toward complex azetidine-containing targets.
The compound this compound represents a sophisticated example of modern azetidine protection strategy implementation. The presence of both the tert-butyl carbamate protecting group and the 3-methyl substitution pattern demonstrates the evolution of synthetic methodology toward more complex and functionalized azetidine scaffolds. The specific substitution pattern, featuring a protected aminomethyl group at the 3-position of the azetidine ring along with a methyl substituent, reflects advanced understanding of how substitution patterns influence both synthetic accessibility and biological activity.
Recent methodological developments have demonstrated that tert-butyl carbamate-protected azetidines can serve as versatile intermediates for accessing diverse arrays of functionalized products. These advances include strain-release functionalization strategies, where the inherent ring strain of the azetidine can be harnessed to drive bond-forming reactions with high efficiency. Additionally, the development of transition metal-catalyzed carbon-hydrogen bond functionalization methods has enabled direct modification of protected azetidine scaffolds without requiring pre-functionalization of the ring system.
The evolution of analytical techniques has also played a crucial role in advancing tert-butyl carbamate-protected azetidine chemistry. Modern nuclear magnetic resonance spectroscopy methods, including ¹H-nuclear magnetic resonance, ¹³C-nuclear magnetic resonance, ¹⁵N-nuclear magnetic resonance, and ¹⁹F-nuclear magnetic resonance techniques, have enabled detailed structural characterization of these complex heterocyclic systems. High-resolution mass spectrometry has provided complementary analytical capabilities for confirming molecular compositions and understanding fragmentation patterns.
Table 1. Key Physicochemical Properties of tert-Butyl Carbamate-Protected Azetidine Derivatives
Property | tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate HCl | Reference Range for Central Nervous System Activity |
---|---|---|
Molecular Weight | 236.74 g/mol | <450 g/mol |
Molecular Formula | C₁₀H₂₁ClN₂O₂ | - |
Storage Temperature | Room temperature to 2-8°C | - |
Chemical Stability | Stable under recommended storage conditions | - |
Protection Group | tert-Butyl carbamate | Standard for amine protection |
Properties
IUPAC Name |
tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKMYVUXVYVJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CNC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Isocyanates or Chloroformates
A common method involves reacting tert-butyl carbamate precursors with azetidine derivatives. The process typically proceeds through the following steps:
- Preparation of the azetidine core : Starting with azetidine or its derivatives, functionalization at the 3-position introduces the methyl group, often via nucleophilic substitution or methylation reactions.
- Formation of carbamate linkage : The amino group of the azetidine derivative reacts with tert-butyl chloroformate or isocyanates to form the carbamate group. This step often employs bases like triethylamine or pyridine to facilitate nucleophilic attack and neutralize HCl generated during the process.
Incorporation of the tert-Butyl Group
The tert-butyl group is introduced either via tert-butyl chloroformate or through protecting group strategies during the carbamate formation. The process involves:
- Activation of the amino group on the azetidine ring.
- Coupling with tert-butyl chloroformate, often in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- Use of bases like triethylamine to scavenge HCl and drive the reaction to completion.
Salt Formation with Hydrochloric Acid
Post-synthesis, the free base is converted into the hydrochloride salt:
- Dissolving the carbamate in an appropriate solvent (e.g., methanol or ethanol).
- Bubbling or adding gaseous HCl or concentrated HCl solution to precipitate the hydrochloride salt.
- Isolation via filtration and drying under vacuum.
Specific Laboratory Protocols and Reaction Conditions
Step | Reagents | Solvent | Conditions | Notes |
---|---|---|---|---|
Azetidine methylation | Methyl iodide or methylating agent | Acetone or DMF | Reflux | To introduce the methyl group at the 3-position |
Carbamate formation | tert-Butyl chloroformate | Dichloromethane | 0°C to room temperature | In presence of triethylamine or pyridine |
Salt formation | HCl gas or HCl solution | Methanol or ethanol | Room temperature | Precipitation of hydrochloride salt |
Data Tables Summarizing Synthesis Parameters
Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Remarks |
---|---|---|---|---|---|
Carbamate coupling | tert-Butyl chloroformate, azetidine derivative | Dichloromethane | 0°C to RT | 75-85 | Controlled addition to prevent side reactions |
Methylation | Methyl iodide | Acetone | Reflux | 70-80 | Methylation at 3-position of azetidine |
Hydrochloride salt formation | HCl gas | Methanol | RT | 90+ | Precipitation of salt |
Research Findings and Variations
Research articles and industrial protocols highlight that the key to efficient synthesis lies in controlling reaction conditions to prevent side reactions such as over-methylation or ring opening. The use of protecting groups and stepwise addition of reagents enhances yield and purity.
For example, the synthesis described in one study involves initially preparing the azetidine core with methyl substitution, followed by carbamate formation under inert atmosphere, and finally salt conversion with HCl to ensure high purity of the hydrochloride salt.
Notes on Practical Considerations
- Solvent choice is critical for solubility and reaction control; dichloromethane and THF are preferred for carbamate formation.
- Temperature control during coupling reactions minimizes byproducts.
- Purification typically involves recrystallization from ethanol or methanol.
- Storage of the hydrochloride salt should be in a dry, cool environment to prevent decomposition.
Summary of Key Data
Parameter | Data |
---|---|
Molecular Formula | C10H21ClN2O2 |
Molecular Weight | 236.74 g/mol |
Typical Yield | 75-85% |
Reaction Time | 12-24 hours |
Reaction Temperature | 0°C to room temperature |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with substituted functional groups replacing the tert-butyl group.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound serves as a precursor for synthesizing pharmaceuticals targeting various diseases. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, analgesic, and antiviral activities.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, altering metabolic pathways and leading to therapeutic effects.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways related to disease processes.
2. Biological Research
- Structure-Activity Relationship (SAR) Studies : The compound is utilized to explore the relationship between chemical structure and biological activity, providing insights for optimizing therapeutic efficacy .
- Development of Enzyme Inhibitors : It plays a role in developing enzyme inhibitors and receptor ligands, which are crucial in drug discovery.
3. Industrial Applications
- Specialty Chemicals Production : This compound is employed in producing specialty chemicals and advanced materials. It is also used in formulating coatings, adhesives, and other industrial products.
Case Studies and Research Findings
A number of studies have documented the biological activities and mechanisms associated with tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Azetidine Ring
Alkyl-Substituted Analogs
- The ethyl analog has a structural similarity score of 0.93 compared to the target compound .
- tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS: 1170108-38-9): Lacking the 3-methyl group, this analog exhibits reduced steric hindrance, which may improve binding affinity in certain targets. Its similarity score is 0.97 .
Halogen-Substituted Analogs
- Molecular formula: C₉H₁₈ClFN₂O₂; molecular weight: 240.70 .
Bicyclic and Spirocyclic Derivatives
- Such derivatives are explored in central nervous system (CNS) drug candidates .
Physicochemical Properties
Research Findings and Challenges
- Similarity Analysis : Computational studies (e.g., Tanimoto coefficients) highlight that ethyl and fluoro analogs retain >90% structural similarity to the target compound, making them viable alternatives in structure-activity relationship (SAR) studies .
- Limitations: Lack of published biological data (e.g., IC₅₀ values) for these compounds limits direct pharmacological comparisons.
Biological Activity
Tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride is a synthetic compound with significant potential in pharmaceutical research. Its molecular formula is CHClNO, and it has garnered attention due to its diverse biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Weight : 224.75 g/mol
- CAS Number : 1523606-21-4
- Structural Characteristics : The compound features a tert-butyl group, a carbamate functional group, and a 3-methylazetidin-3-yl moiety, which contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various metabolic pathways.
- Receptor Binding : Interaction studies have demonstrated binding affinity with various biological targets, suggesting potential as a therapeutic agent.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential in oncology.
The biological effects of this compound are attributed to its ability to modulate key molecular pathways:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death, particularly in cancer cells .
- Cell Cycle Arrest : Studies have shown that it can halt the progression of the cell cycle in certain cancer cell lines, preventing proliferation .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals differences in biological activity:
Compound Name | Structure | Key Differences |
---|---|---|
tert-butyl N-(2-methylazetidin-3-yl)carbamate | Similar azetidine structure but different substitution pattern | Variation in methyl group positioning affects biological activity |
tert-butyl N-(4-methylpiperidin-1-yl)carbamate | Piperidine ring instead of azetidine | Different ring structure may lead to distinct pharmacological properties |
tert-butyl N-(3-methoxyazetidin-3-yl)carbamate | Methoxy substitution at azetidine | Alters lipophilicity and potentially affects bioavailability |
This table highlights how slight modifications in structure can significantly impact the pharmacological profile of similar compounds.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of this compound on breast cancer cell lines (e.g., MDA-MB-231). Results indicated a dose-dependent increase in apoptosis markers after treatment, suggesting its potential as an anticancer agent .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption characteristics, with studies indicating good permeability across cellular membranes (Caco-2 model), which is crucial for oral bioavailability .
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified critical functional groups necessary for biological activity, guiding future modifications aimed at enhancing efficacy and reducing toxicity.
Q & A
Q. What are the most reliable synthetic routes for preparing tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride?
The synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and functionalized azetidine intermediates. A common approach employs condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by deprotection and salt formation . For example, tert-butyl carbamate derivatives can be reacted with 3-methylazetidin-3-ylmethylamine under anhydrous conditions, with purification via column chromatography to isolate the hydrochloride salt .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), azetidine ring protons, and carbamate carbonyl signals (δ ~155-160 ppm for C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNO) .
- X-ray Crystallography : SHELXL refinement (SHELX suite) resolves crystal packing and hydrogen-bonding patterns, critical for confirming stereochemistry .
Q. How should researchers handle and store this compound to maintain stability?
Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the carbamate group. Use anhydrous solvents (e.g., dichloromethane or acetonitrile) for dissolution, and avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?
Hydrogen-bonding networks, analyzed via graph set theory (e.g., Etter’s rules), dictate crystal packing and solubility. For instance, intermolecular N–H···O and C–H···Cl interactions stabilize the hydrochloride salt form, affecting melting points and dissolution kinetics . Tools like Mercury visualize these interactions using crystallographic data (CIF files) .
Q. How can discrepancies in spectroscopic or crystallographic data be resolved?
- Purity Verification : Reanalyze via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect impurities that may skew NMR or MS results .
- Dynamic NMR : Use variable-temperature H NMR to resolve conformational exchange broadening in the azetidine ring .
- Data Validation : Cross-reference X-ray results with computational models (e.g., density functional theory (DFT)-optimized structures) to confirm bond lengths and angles .
Q. What computational tools are recommended for modeling this compound’s reactivity or supramolecular assembly?
- Mercury : Visualize crystal structures and predict morphology using Bravais-Friedel-Donnay-Harker (BFDH) models .
- SHELXD/SHELXE : Employ for experimental phasing in crystallography, particularly for resolving disordered azetidine rings .
- Gaussian or ORCA : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
Q. What strategies optimize the synthesis of stereoisomers or derivatives with enhanced bioactivity?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers of the azetidine intermediate .
- Protecting Group Strategies : Introduce orthogonal groups (e.g., Fmoc or Alloc) to selectively modify the carbamate or azetidine nitrogen .
- Structure-Activity Relationship (SAR) : Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to assess impacts on solubility and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.